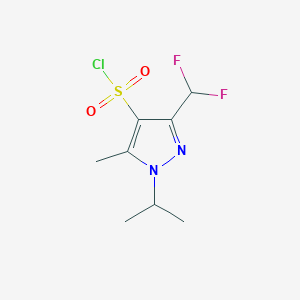

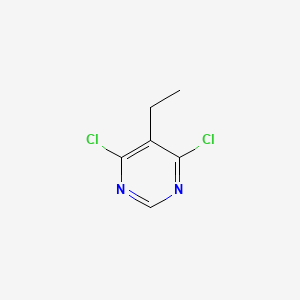

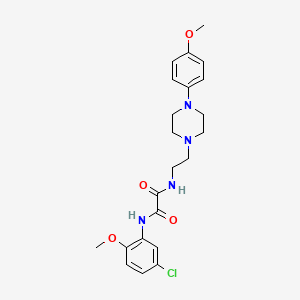

![molecular formula C25H25N5O3 B2613302 4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide CAS No. 1351816-75-5](/img/structure/B2613302.png)

4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a chlorobenzene group, a thiazole group, a piperidine group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole and piperidine rings would add a level of three-dimensionality to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and sulfonamide groups could potentially allow for hydrogen bonding, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Medical Research and Drug Development

The compound has been explored for its potential in medical research, particularly in the development of drugs targeting specific diseases. For example, derivatives of benzenesulfonamide have been investigated for their role as CCR5 antagonists in the prevention of HIV-1 infection. The synthesis of these compounds involves multiple steps, including the preparation of intermediate compounds like 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide, demonstrating their complexity and the interest in their structural and bioactivity characteristics (Cheng De-ju, 2015).

Photodynamic Therapy and Cancer Treatment

The compound and its derivatives have shown potential in the field of photodynamic therapy (PDT), a treatment modality used in cancer therapy. Studies have highlighted the synthesis and characterization of new benzenesulfonamide derivative groups containing Schiff base, which are significant for their high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers used in PDT, indicating the compound's potential in enhancing the effectiveness of cancer treatment through targeted photodynamic actions (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Carbonic Anhydrase Inhibition

The compound and its novel derivatives have been examined for their inhibition properties against carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies demonstrate the synthesis of ureido benzenesulfonamides incorporating triazine moieties and their effectiveness as CA inhibitors. This research indicates potential pharmaceutical applications, especially considering that certain CA isoforms are drug targets for conditions like glaucoma, epilepsy, obesity, and cancer (Nabih Lolak, Suleyman Akocak, Silvia Bua, R. K. Sanku, C. Supuran, 2019).

Antimicrobial and Antitumor Applications

The sulfonamide moiety of the compound has been integrated into various chemical structures, exploring its antimicrobial and antitumor properties. For instance, N-substituted derivatives have been synthesized and shown moderate to potent activity against bacteria, suggesting their utility in developing new antibacterial agents. Additionally, the compound's derivatives have been evaluated for their in vitro anticancer activity, with some showing promise in inhibiting cancer cell growth, indicating their potential in anticancer drug development (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, S. Afzal, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-17-6-8-18(9-7-17)22-28-25(33-29-22)21-5-2-12-26-23(21)30-13-10-19(11-14-30)24(31)27-16-20-4-3-15-32-20/h2-9,12,15,19H,10-11,13-14,16H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNCRXSGRGNIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)

![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)

![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)

![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)